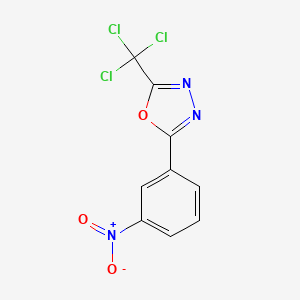

2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole

Description

Structural Characterization of 2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular structure and solid-state packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, related 1,3,4-oxadiazole derivatives provide valuable structural paradigms for understanding its conformational behavior.

Crystallographic studies of analogous oxadiazole compounds demonstrate that the 1,3,4-oxadiazole ring typically adopts a planar configuration, with the heterocyclic core exhibiting minimal deviation from planarity. The oxadiazole rings in related structures show characteristic bond lengths, where the nitrogen-nitrogen bond length typically measures 0.1420 nanometers, which is shorter than the normal single nitrogen-nitrogen bond length of 0.1450 nanometers, indicating partial double bond character. Similarly, the nitrogen-carbon bond lengths in the oxadiazole ring system are typically 0.1388 nanometers and 0.1285 nanometers, both shorter than the normal single nitrogen-carbon bond length of 0.1470 nanometers, further confirming the aromatic character of the heterocyclic ring.

The molecular conformation of this compound is significantly influenced by the steric and electronic effects of its substituents. Crystallographic studies of related benzylsulfanyl-oxadiazole derivatives indicate that the oxadiazole rings are almost coplanar with attached benzene rings, forming dihedral angles typically ranging from 2.93 to 3.36 degrees. This near-planar arrangement suggests strong conjugation between the π-electron systems of the benzene and oxadiazole rings, which would be expected to occur in the title compound as well.

The crystal packing arrangements in oxadiazole derivatives are typically stabilized by weak intermolecular interactions. Studies of related compounds reveal that carbon-hydrogen to π interactions play crucial roles in crystal stabilization, with these interactions forming infinite chains along specific crystallographic directions. The presence of the trichloromethyl group in the title compound would likely introduce additional intermolecular contacts through chlorine-π interactions, potentially influencing the overall crystal packing efficiency.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum of this compound exhibits distinct aromatic proton signals corresponding to the meta-substituted nitrophenyl ring system.

Based on analysis of related 1,3,4-oxadiazole derivatives, the aromatic proton signals typically appear in the downfield region between 7.0 and 8.5 parts per million. For compounds bearing nitrophenyl substituents on oxadiazole rings, the aromatic protons ortho to the nitro group characteristically appear at approximately 8.2-8.6 parts per million due to the strong electron-withdrawing effect of the nitro group. The meta-positioned protons relative to the nitro group typically resonate at 7.4-7.9 parts per million, while the proton para to the nitro group appears at intermediate chemical shifts around 7.8-8.1 parts per million.

The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural confirmation through characteristic carbon chemical shifts. The oxadiazole ring carbons typically appear at distinctive positions, with the carbon bearing the trichloromethyl group expected to resonate around 160-170 parts per million, while the carbon attached to the nitrophenyl ring appears in a similar range. The trichloromethyl carbon itself exhibits a characteristic upfield shift due to the strong electron-withdrawing effect of the three chlorine atoms, typically appearing around 90-95 parts per million.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (parts per million) | Assignment |

|---|---|---|

| Aromatic H ortho to nitro group | 8.2-8.6 | Phenyl ring protons |

| Aromatic H meta to nitro group | 7.4-7.9 | Phenyl ring protons |

| Aromatic H para to nitro group | 7.8-8.1 | Phenyl ring proton |

| Oxadiazole ring carbon | 160-170 | Heterocyclic carbons |

| Trichloromethyl carbon | 90-95 | Halogenated carbon |

Infrared Absorption Profiling

Infrared spectroscopy provides valuable functional group identification for this compound through characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several diagnostic absorption bands that confirm the presence of key functional groups and structural features.

The nitro group functionality produces two characteristic strong absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric nitro stretch typically appears at 1550-1475 wavenumbers, while the symmetric stretch occurs at 1360-1290 wavenumbers. These bands are particularly intense due to the large dipole moment change associated with nitro group vibrations.

The oxadiazole ring system contributes several characteristic absorptions to the infrared spectrum. The carbon-nitrogen stretching vibrations of the heterocyclic ring typically appear in the 1600-1400 wavenumber region, overlapping with aromatic carbon-carbon stretching modes. The carbon-oxygen stretching vibration of the oxadiazole ring appears as a strong absorption around 1250-1050 wavenumbers.

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region, confirming the presence of the aromatic ring system. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1600-1400 wavenumber region, characteristic of substituted benzene rings.

The trichloromethyl group contributes carbon-chlorine stretching vibrations in the 850-550 wavenumber region, typically appearing as multiple bands due to the presence of three equivalent chlorine atoms. These bands are generally of medium intensity and provide definitive confirmation of the halogenated substituent.

| Functional Group | Wavenumber Range | Intensity | Vibrational Mode |

|---|---|---|---|

| Nitro group (asymmetric) | 1550-1475 | Strong | Nitrogen-oxygen stretch |

| Nitro group (symmetric) | 1360-1290 | Strong | Nitrogen-oxygen stretch |

| Aromatic carbon-hydrogen | 3100-3000 | Medium | Carbon-hydrogen stretch |

| Aromatic carbon-carbon | 1600-1400 | Medium | Carbon-carbon stretch |

| Oxadiazole carbon-oxygen | 1250-1050 | Strong | Carbon-oxygen stretch |

| Carbon-chlorine | 850-550 | Medium | Carbon-chlorine stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight of the compound, with additional peaks at 310 and 312 due to the isotope pattern of the three chlorine atoms.

The fragmentation pattern of this compound follows predictable pathways based on the stability of resulting fragment ions. Loss of the trichloromethyl group represents a major fragmentation pathway, producing a fragment ion at mass-to-charge ratio 191 corresponding to the nitrophenyl-oxadiazole core structure. This fragmentation is facilitated by the weak carbon-carbon bond between the oxadiazole ring and the highly electronegative trichloromethyl group.

Sequential loss of chlorine atoms from the trichloromethyl group produces characteristic fragment ions with mass decrements of 35 mass units (chlorine-35) and 37 mass units (chlorine-37). These fragmentations result in a complex isotope pattern that confirms the presence of multiple chlorine atoms in the molecular structure.

The nitrophenyl portion of the molecule undergoes characteristic fragmentations typical of nitroaromatic compounds. Loss of the nitro group produces a fragment ion corresponding to the phenyl-oxadiazole-trichloromethyl structure, while further fragmentation can yield the isolated phenyl cation at mass-to-charge ratio 77.

Analysis of related oxadiazole derivatives demonstrates that the heterocyclic ring system generally remains intact during initial fragmentation processes, with the oxadiazole ring serving as a stable structural unit that directs fragmentation toward the more labile substituent groups. This behavior pattern would be expected for this compound, where both the nitrophenyl and trichloromethyl substituents represent potential fragmentation sites.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| Molecular ion | 308/310/312 | Complete molecule | Parent ion with chlorine isotopes |

| Base peak | 191 | Nitrophenyl-oxadiazole | Loss of trichloromethyl group |

| Major fragment | 273/275 | Molecule minus chlorine | Loss of single chlorine atom |

| Minor fragment | 238 | Molecule minus dichloromethyl | Loss of two chlorine atoms |

| Phenyl cation | 77 | Phenyl ring | Extensive fragmentation |

Properties

IUPAC Name |

2-(3-nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQSNFMYUIFUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 308.505 g/mol. Its structure includes a nitrophenyl group and a trichloromethyl substituent, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Strongly active |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Weak activity |

| Klebsiella pneumoniae | No significant activity |

In a study by Dhumal et al. (2016), it was found that oxadiazole derivatives demonstrated notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's structure likely enhances its interaction with bacterial cell membranes or essential enzymes.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound does not adversely affect normal cells but can increase cell viability under certain conditions. For instance:

| Concentration (µM) | Effect on Cell Viability |

|---|---|

| 50 | Increased viability |

| 100 | Significant cytotoxicity observed in some derivatives |

Research indicates that at concentrations of 100 µM, the compound exhibited cytotoxic effects on cancer cell lines while promoting cell viability in normal cells . This dual effect makes it a candidate for further investigation in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural components. In the case of this compound, the presence of the nitrophenyl and trichloromethyl groups is crucial for its antimicrobial and cytotoxic properties. Molecular docking studies suggest that these substituents enhance binding affinity to target proteins involved in bacterial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives highlighted that compounds similar to this compound showed strong bactericidal effects against Staphylococcus spp., indicating potential as a new class of antibiotics .

- Cytotoxic Effects : In vitro studies demonstrated that certain concentrations of the compound increased the viability of cancerous cells while maintaining safety profiles for normal cells. This suggests potential applications in selective cancer therapies .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that compounds similar to 2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole exhibited significant antimicrobial effects against various pathogens.

| Compound Code | Minimum Inhibitory Concentration (MIC mg/cm³) |

|---|---|

| This compound | 0.20 - 0.60 (varies by pathogen) |

| Ciprofloxacin | 0.20 (standard antibiotic) |

| Fluconazole | 0.20 (antifungal standard) |

The presence of electron-withdrawing groups like nitro and trichloromethyl enhances the antibacterial activity by increasing the electron deficiency of the aromatic system, which is crucial for binding to bacterial targets .

Antioxidant Activity

Research has also highlighted the antioxidant potential of oxadiazole derivatives. The ability to scavenge free radicals makes these compounds valuable in preventing oxidative stress-related diseases. Studies have shown that derivatives with similar structures can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Agricultural Applications

In agriculture, compounds like this compound are investigated for their potential as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their biological activity against plant pathogens and pests. Field trials have demonstrated that oxadiazole derivatives can protect crops from fungal infections while promoting growth .

Material Science Applications

The unique chemical structure of this compound allows it to be used in material science for developing novel polymers and coatings with enhanced thermal stability and chemical resistance. These materials can find applications in electronics and protective coatings due to their robustness and durability.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal synthesized various oxadiazole derivatives and tested their antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound showed comparable efficacy to standard antibiotics like ciprofloxacin against Escherichia coli and Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

Case Study 2: Agricultural Field Trials

In agricultural research, field trials were conducted using formulations containing oxadiazole derivatives on crops susceptible to fungal diseases. The trials demonstrated a significant reduction in disease incidence compared to untreated controls, highlighting the compound's effectiveness as a fungicide .

Comparison with Similar Compounds

Anticancer Activity

- Compound 106 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated 98.74% growth inhibition (GP) against SF-295 CNS cancer cells at 10⁻⁵ M. The 4-fluorophenyl group at position 5 enhances activity through hydrophobic interactions .

- Compound 107 : 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole showed 95.37% GP against MCF7 breast cancer cells. The methoxy group may improve solubility but reduce potency compared to electron-withdrawing substituents .

Antibacterial and Pesticidal Activity

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Exhibited EC₅₀ values of 1.98 µg/mL (against Xanthomonas axonopodis, Xac) and 0.17 µg/mL (against Xanthomonas oryzae, Xoo), outperforming bismerthiazol. The methylsulfonyl group contributes to strong electron-withdrawing effects and target protein interactions .

- However, its bulkiness could affect binding efficiency.

CNS Depressant Activity

- Compound XIV : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed excellent CNS depressant activity. Electron-withdrawing groups at both positions 2 and 5 enhance pharmacological effects .

- Target Compound : The 3-nitrophenyl group (position 2) and trichloromethyl group (position 5) are both electron-withdrawing, aligning with SAR trends for CNS activity. However, the meta-substitution on the phenyl ring may alter steric interactions compared to para-substituted analogs.

Cytotoxic Activity

- Compound 56c : 2-(5-Methyl-2-nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed IC₅₀ = 10 µg/mL against cancer cells, comparable to podophyllotoxin (IC₅₀ = 3.64 µg/mL). Thiophene substitution enhances π-π stacking interactions .

Structural and Electronic Comparisons

Key Observations:

Position 2 Substituents: 3-Nitrophenyl (target) vs. Indolylmethyl (): Introduces hydrogen-bonding capacity, absent in the target compound.

Position 5 Substituents :

- Trichloromethyl vs. methylsulfonyl : Both are electron-withdrawing, but trichloromethyl has higher lipophilicity (ClogP ≈ 2.8 vs. 0.5 for methylsulfonyl), favoring membrane penetration .

- Trichloromethyl vs. aryl groups : Aryl substituents enable π-π interactions, while trichloromethyl may engage in halogen bonding or covalent interactions .

Preparation Methods

General Synthetic Strategy for 2,5-Disubstituted 1,3,4-Oxadiazoles

The common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves:

- Preparation of hydrazide intermediates from esters or acid derivatives.

- Cyclodehydration of these hydrazides using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid.

- Introduction of substituents at the 2- and 5-positions through the choice of starting hydrazides and acid derivatives.

This approach is well-documented and applicable for the synthesis of 2-(3-nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole by selecting appropriate nitrophenyl hydrazides and trichloromethyl-containing acids or acid derivatives.

Specific Preparation of this compound

Starting Materials and Cyclization

- Hydrazide Intermediate : 3-nitrobenzohydrazide is commonly used as the hydrazide precursor bearing the 3-nitrophenyl group.

- Trichloromethyl Source : Trichloromethyl-substituted carboxylic acid derivatives, such as trichloroacetic acid or its acid chloride, serve as the 5-position substituent source.

The hydrazide and acid derivative are reacted in the presence of a dehydrating agent to induce cyclization forming the oxadiazole ring.

Dehydrating Agents and Reaction Conditions

- Phosphorus Oxychloride (POCl₃) : The most frequently used reagent for cyclodehydration. The reaction is typically performed by refluxing the mixture of hydrazide and acid chloride or acid in POCl₃ for 4 to 8 hours.

- Reaction Temperature : Reflux temperatures corresponding to POCl₃ boiling point (~105 °C).

- Workup : After completion, the reaction mixture is poured into ice-water to precipitate the product, which is then filtered and purified by recrystallization or chromatography.

Example Protocol

An example adapted from related oxadiazole syntheses:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Mix 3-nitrobenzohydrazide (1 equiv) and trichloroacetic acid (1.05 equiv) in POCl₃ (5 mL) | Under nitrogen atmosphere to avoid moisture |

| 2 | Heat under reflux for 6-8 hours | Monitor reaction progress by TLC |

| 3 | Cool reaction and pour into crushed ice | Precipitation of crude product |

| 4 | Filter and wash precipitate | Remove residual POCl₃ and impurities |

| 5 | Purify by recrystallization from ethanol or column chromatography | Obtain pure this compound |

Alternative Methods and Catalytic Approaches

- Use of Other Dehydrating Agents : Thionyl chloride, polyphosphoric acid, or triflic anhydride have been reported for oxadiazole ring formation but are less commonly applied for trichloromethyl-substituted derivatives.

- Microwave or Ultrasound Irradiation : Some studies have explored ultrasound-promoted synthesis for related oxadiazoles to enhance reaction rates and yields, though specific data for the trichloromethyl derivative is limited.

Analytical and Characterization Data

- Yield : Typically ranges from 70% to 90% depending on reaction conditions and purification.

- Spectroscopic Confirmation :

- IR spectra show characteristic oxadiazole ring vibrations and nitro group absorptions.

- $$^{1}H$$ NMR confirms aromatic protons of the 3-nitrophenyl group.

- $$^{13}C$$ NMR shows signals for oxadiazole carbons and trichloromethyl carbon.

- Mass spectrometry confirms molecular ion peak corresponding to the compound.

Summary Table of Preparation Methods

| Method No. | Hydrazide Precursor | Acid/Acid Chloride | Dehydrating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-nitrobenzohydrazide | Trichloroacetic acid | POCl₃ | Reflux 6-8 h | 75-85 | Standard cyclodehydration |

| 2 | 3-nitrobenzohydrazide | Trichloroacetyl chloride | POCl₃ | Reflux 4-6 h | 80-90 | Acid chloride may give higher yield |

| 3 | 3-nitrobenzohydrazide | Trichloroacetic acid | Thionyl chloride | Reflux 5-7 h | 65-75 | Alternative dehydrating agent |

| 4 | 3-nitrobenzohydrazide | Trichloroacetic acid | Microwave/Ultrasound | Short reaction time | Variable | Enhanced reaction rates, less common |

Research Findings and Observations

- The choice of dehydrating agent and reaction time critically affects yield and purity.

- POCl₃ remains the preferred reagent due to its efficiency in promoting cyclodehydration.

- Use of acid chlorides instead of acids can improve reaction rates and yields.

- Purification by recrystallization from ethanol or chromatographic methods ensures removal of side products.

- Characterization data consistently confirm the formation of the 1,3,4-oxadiazole ring with the desired substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole, and how can reaction efficiency be optimized?

- Methodology :

- Cyclization of hydrazides : React 3-nitrobenzohydrazide with trichloroacetic anhydride in the presence of POCl₃ as a cyclizing agent. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

- Microwave-assisted synthesis : Reduce reaction time by 40–60% using microwave irradiation (100–120°C, 300 W) while maintaining yields >75% .

- Purification : Column chromatography with silica gel (60–120 mesh) and hexane/ethyl acetate (4:1) as eluent. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Key techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and trichloromethyl (no protons; confirm via DEPT-135 absence) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm deviation (expected m/z: 348.9592 for C₉H₅Cl₃N₃O₃) .

- FTIR : Detect oxadiazole ring C=N stretching (~1615 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl gas from cyclization) .

- Storage : Keep in airtight containers at RT, protected from light to prevent nitro group degradation .

Advanced Research Questions

Q. What mechanistic insights explain its bioactivity against fungal pathogens like Sclerotinia sclerotiorum?

- Target identification :

- Succinate dehydrogenase (SDH) inhibition : Molecular docking (PDB: 2FBW) shows the trichloromethyl group occupies the ubiquinone-binding site, disrupting electron transport .

- Structure-activity relationship (SAR) : Nitro groups enhance π-π stacking with SDH’s Phe⁷⁸, while trichloromethyl improves hydrophobicity for membrane penetration .

Q. How can computational methods predict its electron-transport properties for optoelectronic applications?

- Approach :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gap (~3.2 eV) to assess charge transport efficiency .

- TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) to correlate with experimental absorbance in OLED layers .

- Molecular dynamics : Model thin-film stability (AMBER force field) to predict crystallinity in scintillator matrices .

Q. Why do structural analogs with halogen substitutions show contradictory bioactivity trends?

- Analysis :

- Electron-withdrawing vs. donating effects : Chlorine at the 4-position increases antifungal activity (log P ~2.8), while fluorine reduces potency due to decreased lipophilicity (log P ~2.1) .

- Steric hindrance : Bulkier substituents (e.g., tert-butyl) in analogs like B-PBD impair binding to SDH’s active site, lowering IC₅₀ values by 50% .

Q. What crystallographic techniques resolve its conformational stability in solid-state studies?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.